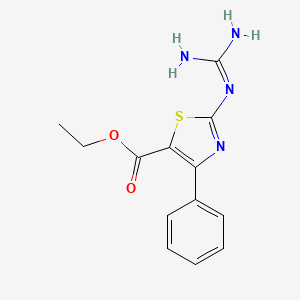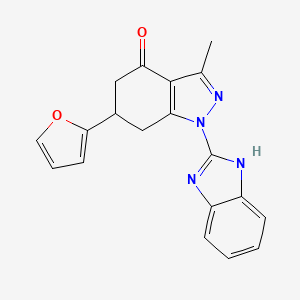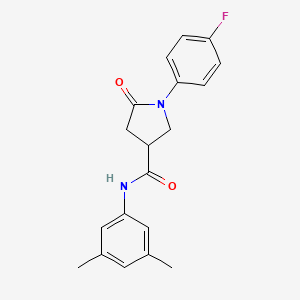![molecular formula C16H13N5 B11036795 N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B11036795.png)
N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a compound belonging to the [1,2,4]triazolo[4,3-a]quinoxaline family. This class of compounds is known for its diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine makes it a valuable candidate for various scientific research applications.
Preparation Methods
The synthesis of N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with o-phenylenediamine and oxalic acid, which are refluxed in 4 N HCl to produce 1,4-dihydroquinoxaline-2,3-dione.
Formation of Dichloroquinoxaline: The 1,4-dihydroquinoxaline-2,3-dione is then heated with thionyl chloride in dichloroethane to yield 2,3-dichloroquinoxaline.
Cyclization: The dichloroquinoxaline undergoes cyclization with hydrazine hydrate to form the triazoloquinoxaline core.
Chemical Reactions Analysis
N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves several molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Antiviral Activity: It inhibits viral replication by interfering with viral RNA synthesis.
Anticancer Activity: The compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins like BAX and caspase-3 and downregulating anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be compared with other similar compounds in the [1,2,4]triazolo[4,3-a]quinoxaline family:
[1,2,4]triazolo[4,3-a]quinoxaline: The parent compound, which lacks the 3-methylphenyl substitution, exhibits similar biological activities but with varying potency.
[1,2,4]triazolo[4,3-a]pyrazine: This compound has a pyrazine ring instead of a quinoxaline ring and shows different biological activities.
[1,2,4]triazolo[4,3-a]quinoxaline-4-thiol: This derivative contains a thiol group, enhancing its antimicrobial activity.
N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine stands out due to its specific substitution pattern, which imparts unique biological properties and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H13N5 |
|---|---|
Molecular Weight |
275.31 g/mol |
IUPAC Name |
N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C16H13N5/c1-11-5-4-6-12(9-11)18-15-16-20-17-10-21(16)14-8-3-2-7-13(14)19-15/h2-10H,1H3,(H,18,19) |
InChI Key |
QGGIVEHCWWXPHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3N4C2=NN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-Amino-6-[(2,3-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-(diphenylmethyl)piperazine-1-carbodithioate](/img/structure/B11036713.png)

![Tetramethyl 6'-(biphenyl-4-ylcarbonyl)-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11036730.png)

![6-hydroxy-12-nitro-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,12-tetraene-4,11-dione](/img/structure/B11036739.png)

![7-Amino-2-oxo-N~4~,5-diphenyl-1,2,3,4-tetrahydroimidazo[1,5-B]pyridazine-4-carboxamide](/img/structure/B11036754.png)
![(1E)-8-ethyl-4,4,6-trimethyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036768.png)
![N-[3-([1,3]Oxazolo[4,5-B]pyridin-2-YL)phenyl]-2-propynamide](/img/structure/B11036773.png)
![4-(4-bromophenyl)-1-cycloheptyl-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11036776.png)
![(2E)-2-(2,7,7-trimethyl-5-oxo-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene)hydrazinecarbothioamide](/img/structure/B11036784.png)
ammoniumolate](/img/structure/B11036788.png)
![2-(4-Chlorophenyl)-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11036801.png)
![5-[6-{[4-(4-Fluorophenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11036806.png)
